1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene
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Overview
Description
1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene is an organochlorine compound primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It belongs to the class of organochlorine compounds, which are known for their diverse applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzene with 2-methylpropylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Scientific Research Applications
1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. In oxidation reactions, the sulfanyl group is oxidized to form sulfoxides or sulfones, which can alter the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Chloro-3-[(2-methylpropyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[(2-methylpropyl)sulfanyl]benzene: Similar structure but with the sulfanyl group in the para position.
1-Chloro-2-[(2-methylpropyl)sulfanyl]benzene: Similar structure but with the sulfanyl group in the ortho position.
1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and sulfanyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-3-(2-methylpropylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQGCBGLYHGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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